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Compound of Interest

1-(Chloromethyl)-2,4,5-
Compound Name:
trimethylbenzene

Cat. No.: B078109

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical syntheses.
The information is intended for researchers, scientists, and professionals in the field of drug
development and fine chemical manufacturing.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(Chloromethyl)-2,4,5-
trimethylbenzene (CAS No. 10340-77-9). This information is crucial for the identification and
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.1 (Predicted) S 1H Aromatic H
~7.0 (Predicted) S 1H Aromatic H
4.58 S 2H -CH2CI
2.30 S 3H Ar-CHs
2.25 S 3H Ar-CHs
2.22 S 3H Ar-CHs
13C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (ppm) Assighment

~137-130 (Predicted)

Aromatic C (quaternary)

~135-132 (Predicted) Aromatic CH
~46 (Predicted) -CH2Cl
~19 (Predicted) Ar-CHs

Note: The NMR data presented is based on predictive models and should be confirmed with

experimental data.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and
~3000-2850 Strong

aliphatic)
~1610, 1500 Medium-Strong C=C stretch (aromatic ring)
~1450 Medium C-H bend (methyl, methylene)
~1260 Medium C-H in-plane bend (aromatic)
800700 Strong C-H out-of-plane bend

(aromatic), C-Cl stretch

Mass Spectrometry (MS)

Expected Fragmentation Pattern

m/z Interpretation

Molecular ion peak ([M]*, [M+2]*) due to 3°ClI

168/170 .
and 37Cl isotopes

133 Loss of chlorine ([M-CI]*)

119 Loss of chloromethyl group ([M-CH2CI]*),
tropylium ion

91 Toluene fragment

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility
and data validation. Below are generalized procedures for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(Chloromethyl)-2,4,5-
trimethylbenzene in about 0.6 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a
standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or
higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected chemical shift range (typically 0-10 ppm). Use a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans is necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
spectra using the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample
preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common
technique. For less volatile compounds, direct infusion or other ionization methods can be
used.
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« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or

Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and characteristic fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(Chloromethyl)-2,4,5-trimethylbenzene.
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Compound Synthesis & Purification
Synthesis of 1-(Chloromethyl)-
2,4,5-trimethylbenzene
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.
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[https://www.benchchem.com/product/b078109#1-chloromethyl-2-4-5-trimethylbenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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